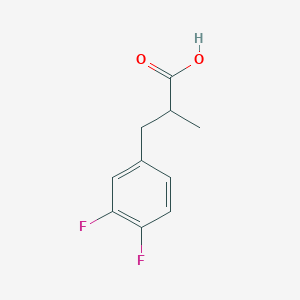

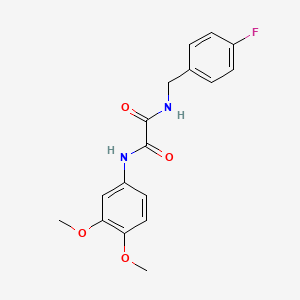

3-(3,4-二氟苯基)-2-甲基丙酸

描述

Synthesis Analysis

The synthesis of compounds related to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid can be inferred from the methodologies described in the papers. For instance, the synthesis of 3-phenyltropane analogues with various substitutions on the phenyl ring is reported, which could be analogous to the synthesis of the difluorophenyl group in our compound of interest . Additionally, multi-component reactions in ionic liquids are described for the synthesis of propanoic acid derivatives, which could potentially be adapted for the synthesis of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid can be analyzed using spectroscopic methods such as FT-IR and NMR, as well as computational methods like DFT . These techniques allow for the determination of the geometrical structure, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds can provide insights into the potential reactions of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid. For example, the alkoxycarbonylation of alkynes to produce unsaturated acid derivatives suggests possible reactions involving the addition of carbon monoxide and alcohols . Moreover, the resolution of chiral compounds and determination of their absolute configuration can be relevant for understanding the stereochemistry of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid can be deduced from the studies. For instance, the determination of dipole moments, hyperpolarizability, and solvent effects on the electronic properties can provide valuable information about the physical properties of the compound . Additionally, the analysis of HOMO and LUMO energies, as well as NBO analysis, can reveal the chemical properties and reactivity of the compound .

科学研究应用

分子对接和抗炎活性

3-(3,4-二氟苯基)-2-甲基丙酸,结构类似于布洛芬等非甾体抗炎药(NSAIDs),已被合成并研究其作为抗炎药物的潜力。研究表明,类似的β-羟基-β-芳基丙酸具有显著的抗炎效果,与布洛芬相当,而不会引起明显的胃溃疡。分子对接实验确定了这类化合物中潜在的COX-2抑制剂(Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008)。

热化学性质的测量和预测

已广泛研究了各种单羧酸的热化学性质,包括3-(3,4-二氟苯基)-2-甲基丙酸。这项研究对于理解汽化或升华焓至关重要,这在开发这些化合物的热化学行为的预测方案中起着至关重要的作用(Verevkin, 2000)。

生物等同应用

类似于3-(3,4-二氟苯基)-2-甲基丙酸的化合物中的二氟苯基团已被探索作为羧酸的生物等同体。这种方法已经导致了具有潜在治疗应用的新化合物的开发,例如γ-氨基丁酸(GABA)的类似物,为增加药物候选物的亲脂性提供了见解(Qiu, Stevenson, O'Beirne, & Silverman, 1999)。

酶解和衍生物合成

已进行了与3-(3,4-二氟苯基)-2-甲基丙酸密切相关的二氟苯基衍生物的酶解研究。这些研究有助于合成D-和L-3,3-二氟-2-氨基酸及其衍生物,为这些化合物的光学纯度和对映体过量提供了见解(Ayi, Guedj, & Septe, 1995)。

新型荧光探针的开发

已探索了利用结构类似于3-(3,4-二氟苯基)-2-甲基丙酸的化合物开发新型荧光探针。这些探针旨在检测活性氧物种并区分特定物种,在各种生物和化学应用中是一个关键方面(Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003)。

液态大理石稳定剂研究

使用与3-(3,4-二氟苯基)-2-甲基丙酸相关的化合物合成疏水性聚(3,4-乙二氧基噻吩)颗粒的研究揭示了其作为近红外响应液态大理石稳定剂的潜在应用。这项研究展示了光热转换特性和在水面上控制移动的潜力(Shimogama, Uda, Oyama, Hanochi, Hirai, Nakamura, & Fujii, 2019)。

安全和危害

属性

IUPAC Name |

3-(3,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWKSHCOWRUZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)-2-methylpropanoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)

![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)

![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2519437.png)

![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)

![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)

![4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2519445.png)